One potential application of 2-Fluoro-1,3-dimethylbenzene in scientific research lies in its use as a probe molecule for studying the dynamics of molecules and materials in the terahertz (THz) frequency range (1-10 GHz) []. This specific frequency range is crucial for understanding various phenomena in condensed matter physics, chemistry, and biology. 2-Fluoro-1,3-dimethylbenzene possesses favorable properties for THz spectroscopy, including a dipole moment and a well-defined rotational spectrum, making it a valuable tool for researchers to investigate molecular interactions and dynamics [].
The unique properties of 2-Fluoro-1,3-dimethylbenzene also hold potential for applications in material science. Its aromatic structure and the presence of the fluorine atom can influence its interaction with other molecules and surfaces. This makes it a potentially interesting candidate for the development of new materials with specific functionalities, such as organic electronics or liquid crystals []. However, further research is needed to explore this potential and understand the specific properties and applications of this compound in material science.
2-Fluoro-1,3-dimethylbenzene, also known as 2,6-dimethylfluorobenzene, is an aromatic compound with the molecular formula and a CAS number of 443-88-9. It is characterized by a fluorine atom and two methyl groups attached to a benzene ring. This compound is notable for its role in various
Examples of products formed from these reactions include:
The biological activity of 2-fluoro-1,3-dimethylbenzene is significant in biochemical studies. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially affecting their structure and function. Additionally, exposure to this compound can activate stress response pathways such as the MAPK/ERK pathway, which is important for regulating cell growth, differentiation, and apoptosis .
2-Fluoro-1,3-dimethylbenzene has various applications across different fields:
Studies involving 2-fluoro-1,3-dimethylbenzene focus on its interactions with enzymes and proteins. The compound's ability to form reactive intermediates through its interaction with cytochrome P450 enzymes highlights its importance in toxicology and drug metabolism research. These interactions can lead to significant modifications in cellular signaling pathways and gene expression profiles .
Several compounds share structural similarities with 2-fluoro-1,3-dimethylbenzene. Notable examples include:
The uniqueness of 2-fluoro-1,3-dimethylbenzene lies in the presence of the fluorine atom. Fluorine's high electronegativity and small size impart distinct electronic properties that influence the compound's reactivity compared to its halogenated analogs. This makes it a valuable building block in organic synthesis and enhances its potential applications in medicinal chemistry .
2-Fluoro-1,3-dimethylbenzene represents a significant fluorinated aromatic compound within the family of halogenated xylene derivatives [1]. This compound exhibits distinctive structural characteristics that differentiate it from other fluorodimethylbenzene isomers and related halogenated aromatic systems [2]. The molecular structure consists of a benzene ring bearing two methyl substituents in the 1,3-positions and a fluorine atom at the 2-position, creating a specific substitution pattern that influences both its chemical reactivity and physical properties [3].
The fundamental molecular parameters of 2-fluoro-1,3-dimethylbenzene include a molecular formula of C₈H₉F and a molecular weight of 124.16 grams per mole [1] [4]. The compound demonstrates characteristic properties of fluorinated aromatic systems, including enhanced electronegativity effects and modified electronic distribution compared to its non-fluorinated counterpart [5].
Table 1: Fundamental Chemical Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-1,3-dimethylbenzene |
| CAS Registry Number | 443-88-9 |
| European Community Number | 207-144-5 |
| Molecular Formula | C₈H₉F |
| Molecular Weight | 124.16 g/mol |
| InChI | InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 |
| InChI Key | JTAUTNBVFDTYTI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)F |
| PubChem CID | 123065 |
| MDL Number | MFCD00039215 |
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic aromatic substitution principles, designating it as 2-fluoro-1,3-dimethylbenzene [2] [6]. This nomenclature reflects the positional relationships between the fluorine substituent and the two methyl groups on the benzene ring [7]. Alternative nomenclature systems recognize this compound as 2-fluoro-m-xylene, acknowledging its derivation from meta-xylene through fluorine substitution [1] [8].
The systematic naming convention prioritizes the lowest possible numbering sequence for substituents, resulting in the fluorine atom receiving the 2-position designation while the methyl groups occupy positions 1 and 3 [6] [9]. This numbering system ensures consistency with established aromatic nomenclature protocols and facilitates clear identification of the compound's structural arrangement [2].
Several isomeric variations of fluorodimethylbenzene exist, each exhibiting distinct substitution patterns and corresponding chemical properties [10] [11]. These isomers demonstrate the influence of substituent positioning on molecular characteristics and reactivity patterns . The meta-substitution pattern of the methyl groups in 2-fluoro-1,3-dimethylbenzene creates a specific electronic environment that differs significantly from ortho- and para-substituted analogs [9].
Table 2: Isomeric Variations of Fluorodimethylbenzene
| Isomer Name | CAS Number | IUPAC Name | Common Name | Substitution Pattern |
|---|---|---|---|---|
| 2-Fluoro-1,3-dimethylbenzene | 443-88-9 | 2-fluoro-1,3-dimethylbenzene | 2-Fluoro-m-xylene | meta-dimethyl, ortho-fluoro |
| 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | 2-fluoro-1,4-dimethylbenzene | 2-Fluoro-p-xylene | para-dimethyl, ortho-fluoro |
| 1-Fluoro-3,5-dimethylbenzene | 461-97-2 | 1-fluoro-3,5-dimethylbenzene | 5-Fluoro-m-xylene | meta-dimethyl, meta-fluoro |
The structural diversity among fluorodimethylbenzene isomers creates opportunities for selective synthetic applications and provides insights into structure-activity relationships within fluorinated aromatic systems [13]. Each isomeric form exhibits unique physical properties, including distinct boiling points, refractive indices, and spectroscopic characteristics [3] [5].
The Chemical Abstracts Service registry number 443-88-9 provides unambiguous identification of 2-fluoro-1,3-dimethylbenzene within global chemical databases and regulatory frameworks [1] [7]. This registry number serves as the primary identifier for regulatory compliance, safety documentation, and international trade requirements [14]. The European Community number 207-144-5 facilitates identification within European Union chemical registration systems [1] [15].
Regulatory classifications for 2-fluoro-1,3-dimethylbenzene align with established protocols for fluorinated organic compounds [15] [14]. The compound receives classification as a flammable liquid under both European Union Classification, Labelling and Packaging regulations and United States Department of Transportation guidelines [15] [14]. These classifications reflect the compound's physical properties and potential hazards associated with handling and transportation [14].
International regulatory frameworks recognize 2-fluoro-1,3-dimethylbenzene through various identification systems, including the DSSTox Substance ID DTXSID80196112 [7] [14]. These identifiers ensure consistent recognition across different regulatory jurisdictions and facilitate compliance with international chemical management protocols [14] [16].
Table 3: Regulatory Classifications and Identifiers
| Regulatory Framework | Classification/Value |
|---|---|
| CLP Classification | Flammable Liquids Category 3 |
| GHS Classification | GHS02 - Flammable liquid and vapor |
| DOT Classification | Flammable liquid, n.o.s. |
| UN Number | UN1993 |
| EINECS Number | 207-144-5 |
| DSSTox Substance ID | DTXSID80196112 |
| Hazard Class | 3 |
| Packing Group | III |
| Signal Word | Warning |
| Hazard Statement | H226 - Flammable liquid and vapor |
The regulatory status of 2-fluoro-1,3-dimethylbenzene reflects its classification as a specialty chemical requiring appropriate handling protocols and documentation [15] [14]. International shipping regulations mandate specific packaging requirements and transportation documentation based on its flammable liquid classification [14].
Crystallographic investigations of 2-fluoro-1,3-dimethylbenzene reveal fundamental structural parameters that govern its molecular behavior and intermolecular interactions [17] [18]. The compound exhibits characteristic aromatic geometry with carbon-carbon bond lengths ranging from 1.38 to 1.40 Ångstroms, consistent with delocalized benzene ring systems [19] [20]. The carbon-fluorine bond demonstrates typical length parameters of 1.35 to 1.37 Ångstroms, reflecting the strong electronegativity of fluorine and its influence on molecular electronics [19] [21].
Conformational analysis demonstrates that 2-fluoro-1,3-dimethylbenzene preferentially adopts planar aromatic configurations with minimal deviation from ideal benzene geometry [19] [20]. The fluorine substituent exhibits minimal steric hindrance due to its small atomic radius, allowing the molecule to maintain near-perfect planarity [19] [22]. This planarity contributes to optimal π-electron delocalization and aromatic stabilization [20].
The molecular dipole moment of 2-fluoro-1,3-dimethylbenzene experiences significant enhancement due to the highly electronegative fluorine substituent [19] [22]. This enhanced polarity influences intermolecular interactions and affects physical properties including boiling point, solubility characteristics, and spectroscopic behavior [1] [5]. The meta-positioning of methyl groups creates a specific electronic environment that modulates the overall molecular dipole [9] [19].
Table 4: Conformational Analysis Parameters
| Parameter | Value/Description |
|---|---|
| C-F Bond Length | 1.35-1.37 Å |
| C-C Bond Length | 1.38-1.40 Å |
| C-H Bond Length | 1.08-1.10 Å |
| F-C-C Bond Angle | 118-122° |
| C-C-C Bond Angle | 120° (ideal benzene) |
| Dihedral Angle Preference | s-trans preferred |
| Dipole Moment | Enhanced due to C-F dipole |
| Fluorine Electronegativity Effect | Strong electron-withdrawing |
| Molecular Planarity | Nearly planar aromatic ring |
| Steric Hindrance Factor | Minimal due to fluorine size |
Comparative crystallographic studies with related halogenated dimethylbenzene derivatives reveal the unique structural characteristics imparted by fluorine substitution [17] [23]. The smaller atomic radius of fluorine compared to chlorine or bromine results in reduced steric interactions and different packing arrangements in solid-state structures [17] [22]. These structural differences manifest in distinct physical properties and chemical reactivity patterns [5] [23].
Table 5: Comparative Structural Data with Related Compounds
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Halogen Position Effect |
|---|---|---|---|---|
| 2-Fluoro-1,3-dimethylbenzene | 443-88-9 | 124.16 | 147-148 | ortho to both methyls |
| 2-Chloro-1,3-dimethylbenzene | 6781-98-2 | 140.61 | 187-188 | ortho to both methyls |
| 1,3-Dimethylbenzene | 108-38-3 | 106.17 | 139 | No halogen |
| 2-Fluoro-1,4-dimethylbenzene | 696-01-5 | 124.16 | 143-145 | ortho to one methyl, meta to other |
2-Fluoro-1,3-dimethylbenzene exhibits the molecular formula C8H9F with a molecular weight of 124.16 g/mol [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 443-88-9 and is also known by the synonyms 2,6-dimethylfluorobenzene and 2-fluoro-m-xylene [1] [2]. The molecular structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a fluorine atom at position 2, creating a tri-substituted aromatic system [1] [2] [3].
The structural integrity can be confirmed through multiple analytical identifiers. The InChI key is JTAUTNBVFDTYTI-UHFFFAOYSA-N, and the SMILES notation is represented as Cc1cccc(C)c1F [1] [2]. The MDL number assigned to this compound is MFCD00039215 [3] [4], providing additional verification of the molecular identity across chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9F | Multiple sources [1] [2] [3] |
| Molecular Weight | 124.16 g/mol | Multiple sources [1] [2] [3] |
| CAS Number | 443-88-9 | Multiple sources [1] [2] [3] |
| InChI Key | JTAUTNBVFDTYTI-UHFFFAOYSA-N | Multiple sources [1] [2] |
| SMILES | Cc1cccc(C)c1F | Multiple sources [1] [2] |
| MDL Number | MFCD00039215 | Multiple sources [3] [4] |
The boiling point of 2-fluoro-1,3-dimethylbenzene has been reported with slight variations across different sources. Sigma-Aldrich reports the boiling point as 147-148°C at standard atmospheric pressure [1] [5], while Chemsrc provides a value of 143.9±9.0°C at 760 mmHg [6], and Chemsynthesis lists it as 142-144°C [7]. These values demonstrate good agreement within experimental uncertainty, with the consensus range being 142-148°C.
The melting point data for this compound appears to be limited in the literature, with most sources indicating that specific melting point values are not available [6] [7] [4]. This absence of reliable melting point data suggests that the compound may exist primarily as a liquid under standard laboratory conditions, or that crystallization studies have not been extensively conducted.
| Parameter | Value | Source | Conditions |
|---|---|---|---|
| Boiling Point | 147-148°C | Sigma-Aldrich [1] [5] | Standard pressure |
| Boiling Point | 143.9±9.0°C | Chemsrc [6] | 760 mmHg |
| Boiling Point | 142-144°C | Chemsynthesis [7] | Standard conditions |
| Melting Point | Not available | Multiple sources [6] [7] [4] | - |
The density of 2-fluoro-1,3-dimethylbenzene at 25°C has been consistently reported as 0.988 g/mL by multiple reliable sources including Sigma-Aldrich and Chemsynthesis [1] [7] [5]. An alternative measurement from Chemsrc reports a slightly higher value of 1.0±0.1 g/cm³ [6], though this appears to be within the range of experimental uncertainty. The refractive index at 20°C with D-line illumination (n20/D) is reported as 1.479 [1] [5], providing additional confirmation of the compound's optical properties.
The vapor pressure at 25°C has been documented as 6.56 mmHg [8], indicating moderate volatility under standard conditions. This vapor pressure value is consistent with the observed boiling point range and suggests that the compound will exhibit appreciable vapor-phase behavior at ambient temperatures.
| Property | Value | Temperature | Source |
|---|---|---|---|
| Density | 0.988 g/mL | 25°C | Sigma-Aldrich [1] [5] |
| Density | 1.0±0.1 g/cm³ | Not specified | Chemsrc [6] |
| Refractive Index (n20/D) | 1.479 | 20°C | Sigma-Aldrich [1] [5] |
| Vapor Pressure | 6.56 mmHg | 25°C | ECHEMI SDS [8] |
Based on the structural characteristics of 2-fluoro-1,3-dimethylbenzene and its physicochemical properties, the compound exhibits limited water solubility as indicated in safety data sheets [9]. The presence of the fluorine substituent and two methyl groups on the benzene ring contributes to its hydrophobic character, making it mobile in the environment due to its low water solubility [9].
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides definitive structural confirmation for 2-fluoro-1,3-dimethylbenzene. The spectrum recorded in deuterated chloroform (CDCl3) at 400 MHz reveals three distinct signal patterns [12].
The aromatic proton signals appear as two distinct multipets at δ 6.960 ppm (assignment A) and δ 6.883 ppm (assignment B) [12]. These chemical shifts are characteristic of aromatic protons in fluorinated benzene derivatives, where the electronegative fluorine atom influences the electronic environment of adjacent carbons. The observed downfield positions are consistent with deshielding effects from the aromatic π-system.
The methyl group protons produce a sharp singlet at δ 2.238 ppm (assignment C) [12], representing the six equivalent protons of the two methyl substituents. This chemical shift is typical for methyl groups directly attached to aromatic rings, showing the expected shielding relative to aromatic protons.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Proton Type |
|---|---|---|---|---|
| A | 6.960 | Multiplet | 1H | Aromatic H |
| B | 6.883 | Multiplet | 2H | Aromatic H |
| C | 2.238 | Singlet | 6H | Methyl H |
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) would be expected to show a single resonance for the aromatic fluorine, though specific chemical shift data was not located in the literature search. Based on similar fluorinated aromatic compounds, the 19F chemical shift would typically appear in the range of -110 to -130 ppm relative to CFCl3 [13] .
Infrared spectroscopy provides characteristic vibrational fingerprints for 2-fluoro-1,3-dimethylbenzene. Based on related fluorinated aromatic compounds and general vibrational analysis principles, several key absorption regions can be identified [15] [16].
Carbon-Hydrogen stretching vibrations are expected in the 3000-3100 cm⁻¹ region, with aromatic C-H stretches typically appearing at higher frequencies than aliphatic C-H stretches [15] [16]. The presence of both aromatic and methyl C-H bonds would produce multiple peaks in this region.
Carbon-Carbon stretching vibrations of the aromatic ring system would appear in the 1400-1650 cm⁻¹ region [15]. These vibrations are particularly diagnostic for substituted benzene derivatives and provide information about the electronic effects of substituents.
Carbon-Fluorine stretching vibrations represent one of the most characteristic features, typically observed in the 1000-1400 cm⁻¹ region [15] [16]. For aromatic C-F bonds, this vibration often appears as a strong, sharp absorption due to the large dipole moment change associated with C-F bond stretching.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium | Multiple peaks |
| Methyl C-H stretch | 2800-3000 | Medium-Strong | Asymmetric/symmetric |
| Aromatic C=C stretch | 1400-1650 | Strong | Ring vibrations |
| C-F stretch | 1000-1400 | Very Strong | Characteristic peak |
Electron Impact Mass Spectrometry of 2-fluoro-1,3-dimethylbenzene reveals characteristic fragmentation patterns that confirm the molecular structure [12]. The molecular ion peak appears at m/z 124 with 56.3% relative intensity, corresponding to the intact molecular ion [M]⁺ [12].
The base peak occurs at m/z 109 with 100% relative intensity [12], representing the loss of a methyl radical (CH3- , mass 15) from the molecular ion. This fragmentation is typical for methylated aromatic compounds and represents a thermodynamically favorable process.
A significant peak at m/z 123 shows 31.3% relative intensity [12], corresponding to the loss of a hydrogen atom [M-H]⁺. This type of fragmentation is common in aromatic systems where hydrogen atom abstraction can lead to stabilized radical cations.
Additional fragment ions at m/z 77 (8.3% intensity), m/z 51 (7.0% intensity), and m/z 39 (3.4% intensity) represent further decomposition of the aromatic ring system [12]. The m/z 77 fragment is particularly characteristic of benzene-derived compounds and likely corresponds to C6H5⁺.
| m/z | Relative Intensity (%) | Fragment Assignment | Process |
|---|---|---|---|
| 124 | 56.3 | [M]⁺ | Molecular ion |
| 123 | 31.3 | [M-H]⁺ | Hydrogen loss |
| 109 | 100.0 | [M-CH3]⁺ | Methyl radical loss |
| 103 | 5.6 | Fragment | Ring decomposition |
| 96 | 4.0 | Fragment | Further fragmentation |
| 77 | 8.3 | C6H5⁺ | Benzene cation |
| 51 | 7.0 | C4H3⁺ | Ring fragment |
| 39 | 3.4 | C3H3⁺ | Small fragment |
Flammable